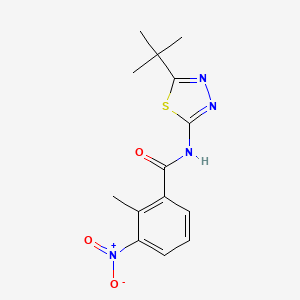
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been studied extensively for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anti-inflammatory and anti-tumor properties, and has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of enzymes involved in the breakdown of acetylcholine.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting the activity of COX-2, N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide reduces inflammation and inhibits the growth of cancer cells. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has also been shown to inhibit the activity of other enzymes involved in the breakdown of acetylcholine, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activity of enzymes involved in the breakdown of acetylcholine, which may contribute to its potential use in the treatment of neurodegenerative diseases. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, and has been shown to be effective in reducing tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide in lab experiments is its specificity for COX-2, which allows for more targeted inhibition of inflammation and tumor growth. However, one limitation of using N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide may have off-target effects on other enzymes involved in the breakdown of acetylcholine, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide. One area of focus is the development of more specific and potent COX-2 inhibitors that may have fewer off-target effects. Another area of research is the potential use of N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide and its mechanism of action.
Métodos De Síntesis
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylbenzoic acid with 2,5-dimethylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-10-4-5-11(2)14(8-10)16(19)18-15-7-6-13(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSVWEXCMIKCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)

![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
![5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5874662.png)


![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
![3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)




![ethyl 4-{[(2-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5874757.png)